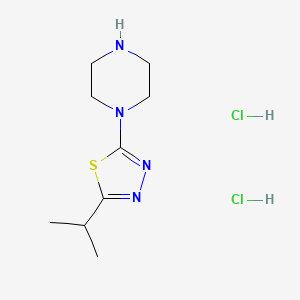

![molecular formula C8H12O2 B2930605 2-氧代双环[2.2.2]辛烷-4-甲醛 CAS No. 1212021-23-2](/img/structure/B2930605.png)

2-氧代双环[2.2.2]辛烷-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

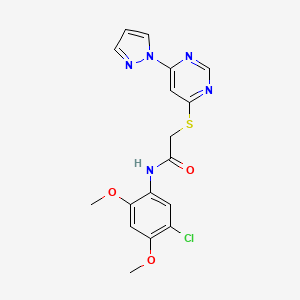

2-Oxabicyclo[2.2.2]octane is a new bioisostere of the phenyl ring . It is a basic structural element in chemistry and is one of the most common structural motifs in natural products and bioactive compounds . It has been incorporated into the structure of Imatinib and Vorinostat (SAHA) drugs instead of the phenyl ring .

Synthesis Analysis

The key synthesis step of 2-Oxabicyclo[2.2.2]octane is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This process leads to the formation of the 2-Oxabicyclo[2.2.2]octane core .Molecular Structure Analysis

The design of the structure of 2-Oxabicyclo[2.2.2]octane is based on the analysis of the advantages and disadvantages of the previously used bioisosteres: bicyclo[1.1.1]pentane, bicyclo[2.2.2] octane, and cubane . The distance between two bridgehead carbon atoms (C-C) in 2-Oxabicyclo[2.2.2]octane is 2.6Å .Chemical Reactions Analysis

The 2-Oxabicyclo[2.2.2]octane core is incorporated into the structure of Imatinib and Vorinostat (SAHA) drugs instead of the phenyl ring . In Imatinib, such replacement leads to improvement of physicochemical properties: increased water solubility, enhanced metabolic stability, and reduced lipophilicity . In Vorinostat, such replacement results in a new bioactive analog of the drug .科学研究应用

多功能糖基衍生物的合成

与 2-氧代双环[2.2.2]辛烷-4-甲醛密切相关的氧代双环[3.2.1]辛烷骨架是许多具有生物学意义的化合物中的基本结构。它的用途延伸到昆虫信息素、植物生长调节剂和碳水化合物系列化合物的合成中。该骨架促进了氧杂环天然分子的产生,例如吡喃或呋喃系列中的那些,展示了其在合成有机化学中的多功能性 (M. Y. Ievlev 等,2016).

水性介质中的催化

使用二氮杂双环[2.2.2]辛烷 (DABCO) 作为催化剂突出了 2-氧代双环[2.2.2]辛烷衍生物在促进一锅三组分缩合反应中的重要性。此类催化活性证明了该化合物在简化反应程序、提高产率和在合成目的中使用毒性较小的化学品方面的作用 (J. Azizian 等,2012).

立体选择性合成

在三氟甲磺酸铟 (In(OTf)3) 催化下,使用 (-) -萜品烯-4-醇和醛或环氧化合物立体选择性地合成 6-氧代双环[3.2.1]辛烯,揭示了该化合物精确分子构建的能力。该过程具有高度立体选择性并产生良好的结果,强调了 2-氧代双环[2.2.2]辛烷衍生物在构建立体化学复杂分子中的战略重要性 (Pipas Saha & A. Saikia, 2012).

前列腺素中间体合成

内-顺-双环[3.3.0]辛-6-烯-2-醇的臭氧化,然后还原,导致 2-氧代双环[3.3.0]辛烷衍生物的产生。该方法作为前列腺素合成的通用起点,突出了该化合物在制备药理活性物质中的作用 (F. Theil 等,1986).

属性

IUPAC Name |

2-oxabicyclo[2.2.2]octane-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-5-8-3-1-7(2-4-8)10-6-8/h5,7H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYYUSXZUIQQKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1OC2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

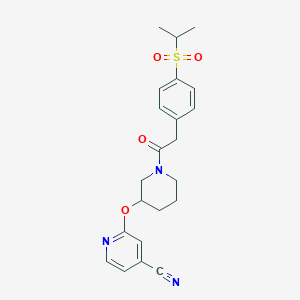

![(2-Bromo-4-chloropyridin-3-yl)-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2930523.png)

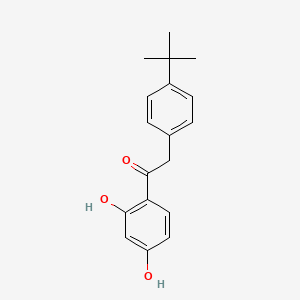

![N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2930524.png)

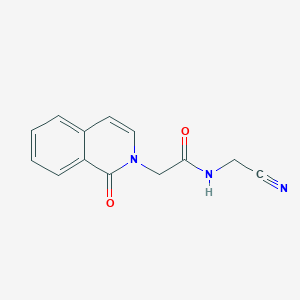

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2930528.png)

![N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2930530.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2930539.png)

![Furan-2-yl(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2930541.png)